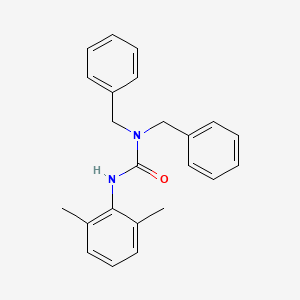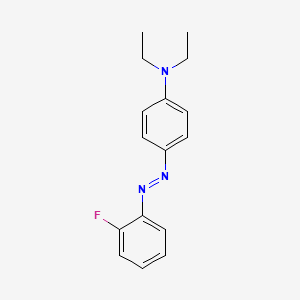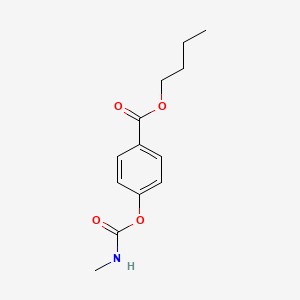
Butyl 4-(methylcarbamoyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 4-(methylcarbamoyloxy)benzoate is an organic compound with the molecular formula C13H17NO4. It is a derivative of benzoic acid and is characterized by the presence of a butyl ester group and a methylcarbamoyloxy group attached to the benzene ring. This compound is used in various applications, including as an intermediate in organic synthesis and in the formulation of certain pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-(methylcarbamoyloxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with butanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting butyl 4-hydroxybenzoate is then reacted with methyl isocyanate to form this compound. The reaction conditions for this step include maintaining a temperature of around 50-60°C and using a suitable solvent such as dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The raw materials are fed into the reactor, and the reaction is monitored using advanced analytical techniques to ensure the desired product is obtained with high purity and yield. The final product is then purified using techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-(methylcarbamoyloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and bromine for bromination are commonly used.
Major Products Formed
Oxidation: Formation of 4-(methylcarbamoyloxy)benzoic acid.
Reduction: Formation of butyl 4-(methylcarbamoyloxy)benzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
Butyl 4-(methylcarbamoyloxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug formulations and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Used in the formulation of agrochemicals and as a stabilizer in certain polymeric materials.
Mechanism of Action
The mechanism of action of Butyl 4-(methylcarbamoyloxy)benzoate involves its interaction with specific molecular targets in biological systems. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or anti-inflammatory effects by inhibiting enzymes involved in the inflammatory response.
Comparison with Similar Compounds
Butyl 4-(methylcarbamoyloxy)benzoate can be compared with other similar compounds, such as:
Butyl benzoate: Lacks the methylcarbamoyloxy group and has different chemical properties and applications.
Methyl 4-(methylcarbamoyloxy)benzoate: Similar structure but with a methyl ester group instead of a butyl ester group, leading to different solubility and reactivity.
Ethyl 4-(methylcarbamoyloxy)benzoate: Similar structure but with an ethyl ester group, resulting in different physical and chemical properties.
The uniqueness of this compound lies in its specific ester and carbamate groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
38491-25-7 |
|---|---|
Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
butyl 4-(methylcarbamoyloxy)benzoate |
InChI |
InChI=1S/C13H17NO4/c1-3-4-9-17-12(15)10-5-7-11(8-6-10)18-13(16)14-2/h5-8H,3-4,9H2,1-2H3,(H,14,16) |
InChI Key |
QQDKABCPMWHSBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)OC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


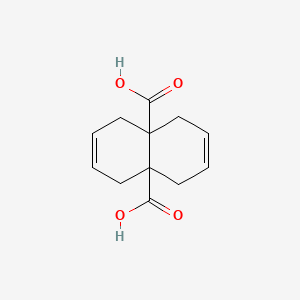

![1-Ethyl-4-[2-(4-ethylphenyl)ethyl]benzene](/img/structure/B11955152.png)

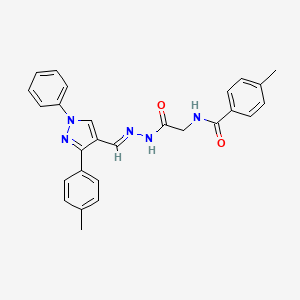




![N-(4-{4-[(aminocarbonyl)amino]benzyl}phenyl)urea](/img/structure/B11955196.png)
